Cas no 101954-20-5 (4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane)

4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane is a benzimidazole-derived diazepane compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a benzimidazole core with a diazepane moiety, offering versatility in binding interactions, particularly in targeting receptors or enzymes. The 2-ethoxyethyl substitution enhances solubility and bioavailability, making it suitable for further derivatization or preclinical studies. This compound may serve as an intermediate in synthesizing bioactive molecules, including CNS-targeting agents or protease inhibitors, due to its fused heterocyclic framework. Its stability and synthetic adaptability make it a valuable scaffold for exploring structure-activity relationships in drug discovery.
4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane structure
101954-20-5 structure
Product Name:4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane
CAS No:101954-20-5
MF:C16H24N4O
MW:288.387963294983
CID:4761911
Update Time:2025-05-26

4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane Chemical and Physical Properties

Names and Identifiers

    • BDBM50019639
    • 2-(1,4-diazepan-1-yl)-1-(2-ethoxyethyl)benzimidazole
    • 2-[1,4]Diazepan-1-yl-1-(2-ethoxy-ethyl)-1H-benzoimidazole
    • 4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane
    • 2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole
    • 1-(2-ethoxyethyl)-2-(hexahydro-1H-1,4-diazepin-1-yl)-1H-benzimidazole
    • Inchi: 1S/C16H24N4O/c1-2-21-13-12-20-15-7-4-3-6-14(15)18-16(20)19-10-5-8-17-9-11-19/h3-4,6-7,17H,2,5,8-13H2,1H3
    • InChI Key: KCCFLPBATGOEJM-UHFFFAOYSA-N
    • SMILES: O(CC)CCN1C2C=CC=CC=2N=C1N1CCNCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 315
  • XLogP3: 1.7
  • Topological Polar Surface Area: 42.3

4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane Security Information

  • Storage Condition:2-8°C

4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0000512
4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane
101954-20-5 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0000512
101954-20-5
¥2272.23 2023-01-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0000512-10mg
4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane
101954-20-5
10mg
¥1096.69 2025-01-11

4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane Related Literature

Additional information on 4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane

Introduction to 4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane (CAS No. 101954-20-5)

4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane, with the CAS number 101954-20-5, is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are widely studied for their diverse biological activities, including antifungal, antiparasitic, and antitumor properties. The unique structure of this compound, featuring a benzimidazole ring linked to a diazepane moiety, makes it a promising candidate for various therapeutic applications.

The benzimidazole scaffold is well-known for its ability to interact with various biological targets, such as enzymes and receptors. The presence of the ethoxyethyl substituent on the benzimidazole ring enhances the lipophilicity and solubility of the compound, which can improve its pharmacokinetic properties. The diazepane moiety, on the other hand, contributes to the compound's ability to modulate neurotransmitter systems, making it a potential candidate for central nervous system (CNS) disorders.

Recent studies have highlighted the potential of 4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits potent antifungal activity against several clinically relevant fungal strains, including Candida albicans and Aspergillus fumigatus. The researchers found that the compound effectively inhibits fungal growth at low concentrations, suggesting its potential as an antifungal agent.

In another study published in the European Journal of Medicinal Chemistry in 2022, researchers investigated the anticancer properties of 4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane. The results showed that the compound selectively inhibits the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis and cell cycle arrest. The mechanism of action was attributed to the compound's ability to disrupt microtubule dynamics and inhibit tubulin polymerization.

The pharmacokinetic profile of 4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane has also been studied extensively. A preclinical study conducted in 2023 evaluated the oral bioavailability and distribution of the compound in animal models. The results indicated that the compound has good oral bioavailability and is rapidly absorbed into systemic circulation. Additionally, it exhibits favorable tissue distribution properties, with significant accumulation in target organs such as the liver and brain.

In terms of safety and toxicity, preliminary studies have shown that 4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane has a favorable safety profile at therapeutic doses. In vitro cytotoxicity assays using normal human cell lines demonstrated low toxicity, suggesting that the compound is selective for cancer cells over normal cells. However, further long-term safety studies are necessary to fully evaluate its potential side effects.

The potential applications of 4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane extend beyond antifungal and anticancer therapies. Recent research has explored its use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. A study published in Neuropharmacology in 2023 found that the compound can modulate neurotransmitter systems involved in cognitive function and motor control. Specifically, it was shown to enhance cholinergic signaling and reduce neuroinflammation in animal models of Alzheimer's disease.

The synthesis of 4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane has been optimized using modern synthetic methods to improve yield and purity. One common approach involves the condensation of 2-aminoethylbenzimidazole with 4-chloro-[1,4]diazepane hydrochloride in an appropriate solvent under mild conditions. This method provides a high yield of the desired product with minimal side reactions.

In conclusion, 4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane (CAS No. 101954-20-5) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover additional therapeutic benefits and optimize its use in clinical settings.

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